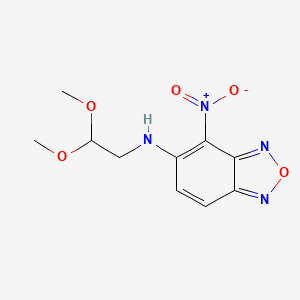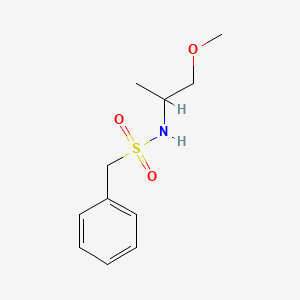![molecular formula C27H23N3O2S B3954684 1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3954684.png)
1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione, also known as IQD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. IQD belongs to the family of pyrrolidine-2,5-dione derivatives and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione involves the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cell survival. This compound has also been found to activate the Nrf2-ARE pathway, which is responsible for the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant anti-inflammatory and anti-tumor effects by suppressing the production of pro-inflammatory cytokines and inhibiting the proliferation of cancer cells. This compound has also been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity towards its target molecules. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione could focus on its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Additionally, further studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Aplicaciones Científicas De Investigación
1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(4-phenylquinazolin-2-yl)sulfanyl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17(2)18-12-14-20(15-13-18)30-24(31)16-23(26(30)32)33-27-28-22-11-7-6-10-21(22)25(29-27)19-8-4-3-5-9-19/h3-15,17,23H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWUWMQIURGNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3954603.png)


![6-ethyl-6-methyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3954626.png)

![2,2,4-trimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3954646.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B3954654.png)
![3-(diphenylmethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B3954661.png)
![ethyl ({4-[acetyl(methyl)amino]phenyl}amino)(oxo)acetate](/img/structure/B3954663.png)
![2-{3-[1-(2-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3954664.png)
![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3954673.png)

![{2-[(cyclohexylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B3954699.png)